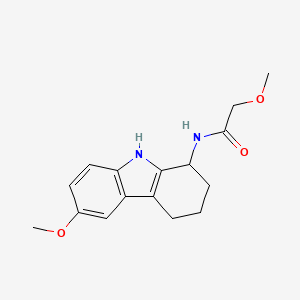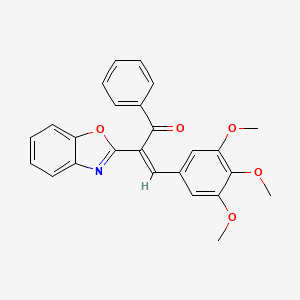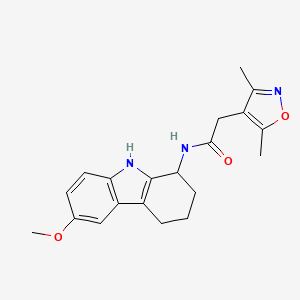![molecular formula C25H20N2O6S2 B12163556 (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12163556.png)
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a fascinating structure. Its IUPAC name is quite a mouthful, but let’s break it down. The compound consists of the following components:
- A pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom).
- A benzothiazole ring (a fused aromatic system containing a benzene ring and a thiazole ring).
- A thiophene group (a five-membered ring containing four carbon atoms and one sulfur atom).
- Two methoxy (OCH₃) groups.
- A hydroxy (OH) group.
The compound’s systematic name reflects its stereochemistry: “(4E)” indicates the E-isomer configuration around the double bond.
Vorbereitungsmethoden
Formation of the Pyrrolidine Ring: Start with a suitable precursor containing the pyrrolidine ring. Cyclization reactions can form the pyrrolidine core.
Introduction of the Benzothiazole Ring: Introduce the benzothiazole moiety using appropriate reagents and conditions.
Thiophene Incorporation: Attach the thiophene group to the benzothiazole ring.
Methoxylation and Hydroxylation: Install the two methoxy groups and the hydroxy group.
Stereochemical Control: Ensure the correct E-isomer configuration around the double bond.
Industrial Production: Industrial-scale production methods would likely involve multistep syntheses, optimization, and purification. Collaboration between organic chemists and process engineers would be crucial.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound may undergo oxidation reactions at the thiophene or phenolic hydroxy group.
Reduction: Reduction of the double bond or other functional groups.
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., amines, alkoxides) and electrophiles (e.g., acyl chlorides, alkyl halides).
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified functional groups or ring systems.
Wissenschaftliche Forschungsanwendungen
This compound’s applications span several fields:
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
Chemical Biology: Study its interactions with biological macromolecules (e.g., enzymes, receptors).
Materials Science: Explore its use in organic electronics or sensors.
Industry: Investigate its role in chemical processes or as a precursor for other compounds.
Wirkmechanismus
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids) or modulation of cellular pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other benzothiazole-containing compounds, such as drugs or natural products.
Uniqueness: Highlight its distinctive features, such as the combination of the pyrrolidine, benzothiazole, and thiophene moieties.
Eigenschaften
Molekularformel |
C25H20N2O6S2 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O6S2/c1-31-13-9-10-15-18(12-13)35-25(26-15)27-20(14-6-4-7-16(32-2)23(14)33-3)19(22(29)24(27)30)21(28)17-8-5-11-34-17/h4-12,20,29H,1-3H3 |
InChI-Schlüssel |
YBZDPECCCBQMQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)

![N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12163503.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone](/img/structure/B12163514.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163523.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163524.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)
![(5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163532.png)

![N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12163552.png)
